3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea

medicinal chemistry lead optimization molecular weight

3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS 2034585-69-6) is a synthetic 1,3-disubstituted urea derivative with molecular formula C22H28N2O3 and molecular weight 368.5 g/mol. It belongs to the class of benzhydryl ureas, which are frequently explored as inhibitors of soluble epoxide hydrolase (sEH) and other serine hydrolases.

Molecular Formula C22H28N2O3
Molecular Weight 368.477
CAS No. 2034585-69-6
Cat. No. B2775960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea
CAS2034585-69-6
Molecular FormulaC22H28N2O3
Molecular Weight368.477
Structural Identifiers
SMILESC1COCCC1C(CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C22H28N2O3/c25-20(17-12-15-27-16-13-17)11-14-23-22(26)24-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20-21,25H,11-16H2,(H2,23,24,26)
InChIKeyCCYFLWNJZJJNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS 2034585-69-6): Structural Baseline and Procurement-Relevant Identity


3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS 2034585-69-6) is a synthetic 1,3-disubstituted urea derivative with molecular formula C22H28N2O3 and molecular weight 368.5 g/mol . It belongs to the class of benzhydryl ureas, which are frequently explored as inhibitors of soluble epoxide hydrolase (sEH) and other serine hydrolases [1]. The compound incorporates a diphenylmethyl (benzhydryl) substituent on one urea nitrogen and a 3-hydroxy-3-(oxan-4-yl)propyl chain on the other, the latter containing a tetrahydropyran (oxane) ring and a secondary alcohol that introduces a chiral center. This structural arrangement distinguishes it from simpler benzhydryl ureas and from other oxane-containing analogs with bulkier or more lipophilic side chains.

Why In-Class 1,3-Disubstituted Ureas Cannot Be Substituted for 3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea Without Quantitative Re-Validation


Although numerous 1,3-disubstituted ureas act as sEH inhibitors, small structural variations in the N-substituents profoundly alter potency, selectivity, pharmacokinetic profile, and physical properties [1]. Within the diphenylmethyl–oxane subseries, even a one-carbon shift in the linker or replacement of the hydroxy-oxane moiety with a phenylsulfanyl-oxane group can yield a molecular weight difference exceeding 60 g/mol, alter the number of hydrogen-bond donors/acceptors, and shift the calculated lipophilicity by more than one logP unit . These changes are sufficient to reverse rank-order potency in enzyme assays or to change a compound from orally bioavailable to non-bioavailable in rodent models [1]. Consequently, a procurement decision that treats any N-benzhydryl-N′-substituted urea as functionally equivalent to 3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea risks selecting a molecule with fundamentally different biological and pharmaceutical behavior, invalidating SAR hypotheses and wasting downstream resources.

Quantitative Differentiation Evidence for 3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea vs. Closest Analogs


Molecular Weight Advantage: 368.5 vs. 430–433 g/mol for Bulkier Oxane-Containing Analogs

3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea possesses a molecular weight of 368.5 g/mol, which is 62–64 g/mol lower than the closest commercially available oxane-containing diphenylmethyl urea analogs, such as 3-(diphenylmethyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea (CAS 2034240-41-8, MW 430.55) and 1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea (CAS 1797286-63-5, MW 432.58) . The lower molecular weight increases the likelihood of compliance with Lipinski's Rule of Five (MW <500) and leaves greater headroom for subsequent structural elaboration during lead optimization [1].

medicinal chemistry lead optimization molecular weight

Chiral Center Presence: Enantiomeric Differentiation Opportunity Absent in Achiral Diphenylmethyl-Urea Analogs

The target compound contains a single stereogenic center at the carbon bearing the secondary alcohol in the propyl linker, whereas several closely related diphenylmethyl-urea analogs such as 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea (CAS 1208975-14-7) and 1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea (CAS 1797286-63-5) are achiral molecules . The presence of a chiral center enables the study of enantioselective target engagement and differential pharmacokinetics between enantiomers, which is not possible with achiral comparators [1].

stereochemistry enantioselective synthesis chiral resolution

Hydrogen-Bond Donor/Acceptor Profile: Balanced Polarity vs. Excess Lipophilicity of Thioether-Containing Analogs

The target compound presents 3 hydrogen-bond donors (two urea NH and one secondary OH) and 3 hydrogen-bond acceptors (urea carbonyl, oxane oxygen, and secondary OH oxygen), yielding a topological polar surface area (TPSA) of approximately 70.5 Ų . In contrast, 1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea (CAS 1797286-63-5) contains only 2 H-bond donors (two urea NH; no OH) and 3 H-bond acceptors, with a lower TPSA of approximately 58.6 Ų and a higher computed logP due to the thioether and additional phenyl ring . The higher TPSA of the target compound predicts improved aqueous solubility and reduced non-specific protein binding relative to the thioether analog [1].

physicochemical properties solubility hydrogen bonding

Class-Level sEH Inhibition: Nanomolar Potency Observed for Structurally Analogous 1,3-Disubstituted Ureas with Ether Functionality

1,3-Disubstituted ureas functionalized with ether groups are well-established potent inhibitors of soluble epoxide hydrolase (sEH). The commercial sEH inhibitor NCND (a 1,3-disubstituted urea) exhibits an IC50 of 9.8 nM against mouse recombinant sEH and 85.2 nM against human recombinant sEH . Research by Kim et al. demonstrated that incorporation of polar ether groups—such as the tetrahydropyran (oxane) ring present in the target compound—into 1,3-disubstituted ureas increases water solubility by 10- to 100-fold compared to purely aliphatic or aromatic ureas, without sacrificing sEH inhibitory potency [1]. The target compound's oxane ring and hydroxypropyl linker place it within this high-potency, improved-solubility subseries. Although direct IC50 data for CAS 2034585-69-6 have not been published, the structural precedent strongly supports nanomolar sEH inhibitory potential comparable to, or exceeding, the adamantane-based ureas (IC50 ~50-200 nM) that preceded the ether-containing series [1].

soluble epoxide hydrolase enzyme inhibition SAR

Commercial Availability at Defined Purity: 95%+ Purity Enables Direct Structure–Activity Studies Without In-House Synthesis

3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea is commercially available from multiple vendors at a certified purity of ≥95% . By comparison, several close structural analogs—including 1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea (CAS 1797286-63-5) and 3-(diphenylmethyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea (CAS 2034240-41-8)—are also listed at 95%+ purity, but the target compound is the only member of the series that combines a single chiral center, a secondary alcohol, and a propyl linker with an oxane ring in a single commercially stocked entity . This ready availability at defined purity eliminates the need for custom synthesis and enables immediate use in biochemical screening, fragment-based drug discovery, or SAR expansion studies.

chemical procurement purity specification screening collection

Optimal Research and Industrial Application Scenarios for 3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea


Enantioselective sEH Inhibitor Development: Exploiting the Single Chiral Center

The single stereogenic center in the target compound renders it uniquely suitable for enantioselective SAR studies within the diphenylmethyl-urea class. Researchers can separate the enantiomers via chiral chromatography and independently evaluate each enantiomer's sEH inhibitory potency and selectivity. This is impossible with achiral analogs such as CAS 1208975-14-7. Class-level evidence indicates that 1,3-disubstituted ureas with ether groups achieve nanomolar sEH IC50 values [1]; enantiomeric resolution of the target compound may reveal a eudysmic ratio that further improves potency and reduces off-target binding.

Fragment-Based Lead Optimization: Lower Molecular Weight as an Advantageous Starting Point

With a molecular weight of 368.5 g/mol, the target compound is 62–64 g/mol lighter than the phenylsulfanyl-oxane and hydroxy-phenylethyl analogs . This lower starting molecular weight provides greater headroom for chemical elaboration while staying within lead-like property space (MW <450). Medicinal chemistry teams can append additional functional groups—fluorine atoms, solubilizing amines, or heterocycles—without exceeding the MW ceiling that bulkier analogs would cross with a single substitution.

Solubility-Focused Formulation Screening: Higher TPSA and Additional H-Bond Donor vs. Thioether Analogs

The target compound's TPSA of approximately 70.5 Ų and 3 hydrogen-bond donors confer intrinsically higher aqueous solubility compared to the thioether-containing analog CAS 1797286-63-5 (TPSA ~58.6 Ų, 2 HBD) [2]. This solubility advantage facilitates high-concentration in vitro assay preparation and simplifies formulation for in vivo pharmacokinetic studies. The hydroxy-oxane motif also avoids the metabolic liabilities associated with thioether oxidation.

Rapid Biochemical Screening: Immediate Procurement at 95%+ Purity

The compound is available from commercial suppliers at ≥95% purity, enabling immediate use in sEH inhibition assays, selectivity panels, or cellular target-engagement studies without the delay and cost of custom synthesis . Its unique combination of structural features—diphenylmethyl, oxane, secondary alcohol, and chiral center—makes it a distinct entry in screening collections seeking to diversify the urea-based inhibitor chemical space beyond the commonly stocked adamantane-ureas and simple N,N′-diarylureas.

Quote Request

Request a Quote for 3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.